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Compound of Interest

Compound Name: 4-Fluoro-2,6-dimethylphenol

Cat. No.: B1589906 Get Quote

Introduction
4-Fluoro-2,6-dimethylphenol is a substituted aromatic compound with potential applications in

medicinal chemistry and materials science. Its structural features, including the fluorine atom,

hydroxyl group, and methyl substituents on the phenyl ring, give rise to a unique spectroscopic

fingerprint. A thorough understanding of its spectral characteristics is paramount for its

identification, purity assessment, and the elucidation of its role in chemical reactions and

biological interactions.

This technical guide provides a detailed overview of the spectroscopic data for 4-Fluoro-2,6-
dimethylphenol, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). The interpretation of the spectral data is grounded

in fundamental principles and aims to provide researchers, scientists, and drug development

professionals with a comprehensive reference for this compound.

Molecular Structure and Key Features
The molecular structure of 4-Fluoro-2,6-dimethylphenol forms the basis for interpreting its

spectroscopic data. The key structural elements to consider are:

Aromatic Ring: A benzene ring substituted with a hydroxyl group, a fluorine atom, and two

methyl groups.
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Hydroxyl Group (-OH): This functional group is expected to show a characteristic proton

signal in ¹H NMR and a distinct stretching vibration in the IR spectrum.

Fluorine Atom (-F): The presence of fluorine, a spin-active nucleus (¹⁹F), will lead to

characteristic couplings in both ¹H and ¹³C NMR spectra.

Methyl Groups (-CH₃): Two equivalent methyl groups are present, which will give rise to a

single, intense signal in the ¹H NMR spectrum.

Caption: Molecular structure of 4-Fluoro-2,6-dimethylphenol.

Spectroscopic Data and Interpretation
A comprehensive search of publicly available spectroscopic databases and scientific literature

was conducted to obtain the NMR, IR, and MS data for 4-Fluoro-2,6-dimethylphenol.

Important Note: Despite an exhaustive search, experimental spectroscopic data (¹H NMR, ¹³C

NMR, IR, and MS) for 4-Fluoro-2,6-dimethylphenol could not be located in publicly accessible

databases such as the Spectral Database for Organic Compounds (SDBS) or in the surveyed

scientific literature. The following sections are therefore based on predicted and expected

spectral characteristics derived from the known effects of the substituent groups on the phenol

scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.7-6.9 Doublet (d) 2H H-3, H-5 (Aromatic)

~4.5-5.5 Singlet (s) 1H -OH

~2.2 Singlet (s) 6H 2 x -CH₃

Interpretation:
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Aromatic Protons (H-3, H-5): Due to the symmetry of the molecule, the two protons on the

aromatic ring are chemically equivalent. They are expected to appear as a doublet due to

coupling with the fluorine atom at position 4. The electron-donating effects of the hydroxyl

and methyl groups, and the electron-withdrawing effect of the fluorine atom, will influence

their exact chemical shift.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly dependent on the

solvent, concentration, and temperature. It is expected to be a broad singlet.

Methyl Protons (-CH₃): The two methyl groups at positions 2 and 6 are equivalent and will

therefore resonate as a single, sharp peak with an integration of 6H.

Chemical Shift (δ) ppm Assignment

~155-160 (d, ¹JCF ≈ 240 Hz) C-4

~148-152 C-1

~128-132 (d, ³JCF ≈ 8 Hz) C-3, C-5

~123-127 (d, ²JCF ≈ 20 Hz) C-2, C-6

~16-20 -CH₃

Interpretation:

C-4 (Carbon attached to Fluorine): This carbon will exhibit a large one-bond coupling

constant (¹JCF) with the fluorine atom, resulting in a doublet. Its chemical shift will be

significantly downfield due to the electronegativity of fluorine.

C-1 (Carbon attached to Hydroxyl): This carbon will also be deshielded due to the attached

oxygen atom.

C-3, C-5: These carbons will show a smaller three-bond coupling (³JCF) to the fluorine atom.

C-2, C-6: These carbons, ortho to the fluorine, will exhibit a two-bond coupling (²JCF).

Methyl Carbons (-CH₃): The two equivalent methyl carbons will appear as a single peak in

the aliphatic region of the spectrum.
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Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Data:

Wavenumber (cm⁻¹) Intensity Assignment

~3600-3200 Broad O-H stretch

~3100-3000 Medium Aromatic C-H stretch

~2970-2850 Medium Aliphatic C-H stretch

~1600, ~1470 Strong Aromatic C=C stretch

~1260-1000 Strong C-F stretch

~1200 Strong C-O stretch

Interpretation:

O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is

characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while

aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.

C=C Stretch: The aromatic ring will show characteristic stretching vibrations around 1600

and 1470 cm⁻¹.

C-F Stretch: A strong absorption band in the fingerprint region, typically between 1260-1000

cm⁻¹, is indicative of the C-F bond.

C-O Stretch: The C-O stretching vibration of the phenol will also appear in the fingerprint

region, around 1200 cm⁻¹.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Predicted MS Data:

m/z Interpretation

140 Molecular ion (M⁺)

125 [M - CH₃]⁺

97 [M - CH₃ - CO]⁺

Interpretation:

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at an m/z

value corresponding to the molecular weight of 4-Fluoro-2,6-dimethylphenol (140.15 g/mol

).

Fragmentation: Common fragmentation pathways for phenols include the loss of a methyl

group to form a stable benzylic cation ([M - CH₃]⁺ at m/z 125). Subsequent loss of carbon

monoxide (CO) from the phenoxy radical cation is also a plausible fragmentation pathway.

Experimental Protocols
While specific experimental data for 4-Fluoro-2,6-dimethylphenol is not available, the

following are generalized, best-practice protocols for acquiring high-quality spectroscopic data

for a similar organic compound.

NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution and sensitivity.

¹H NMR Acquisition:
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Tune and shim the instrument.

Acquire a standard one-pulse ¹H spectrum.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

IR Data Acquisition
Sample Preparation:

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder

and pressing it into a thin disk.

Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt

plates (e.g., NaCl, KBr).

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the pure solvent.

Record the sample spectrum.

The instrument software will automatically subtract the background to produce the final

spectrum.
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MS Data Acquisition
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid

chromatograph (LC-MS).

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for

volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar

compounds.

Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.

Caption: General workflow for spectroscopic analysis.

Conclusion
The spectroscopic characterization of 4-Fluoro-2,6-dimethylphenol is essential for its

application in scientific research and development. While experimental data is not readily

available in the public domain, this guide provides a comprehensive overview of the expected

NMR, IR, and MS spectral features based on established principles of spectroscopy. The

provided protocols offer a solid foundation for researchers to acquire high-quality data for this

and similar compounds. The unique spectral fingerprint, particularly the influence of the fluorine

substituent, makes this molecule an interesting subject for further spectroscopic investigation.

To cite this document: BenchChem. [Spectroscopic Analysis of 4-Fluoro-2,6-dimethylphenol:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1589906#4-fluoro-2-6-dimethylphenol-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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